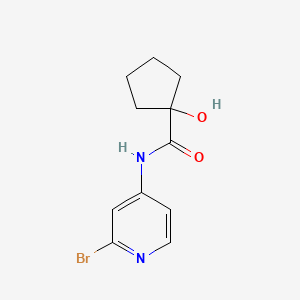
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is a compound that belongs to the class of amides. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopentane ring, which is further functionalized with a hydroxyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide typically involves the reaction of 2-bromopyridine with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of N-(2-pyridin-4-yl)-1-oxocyclopentane-1-carboxamide.
Reduction: Formation of N-(2-pyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide.
Substitution: Formation of N-(2-azidopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide.
Applications De Recherche Scientifique
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for versatile chemical modifications, while the cyclopentane ring provides structural rigidity. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
N-(2-bromopyridin-4-yl)-1-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-7-8(3-6-13-9)14-10(15)11(16)4-1-2-5-11/h3,6-7,16H,1-2,4-5H2,(H,13,14,15) |
Clé InChI |
VDJAXNWYXBLSCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)NC2=CC(=NC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



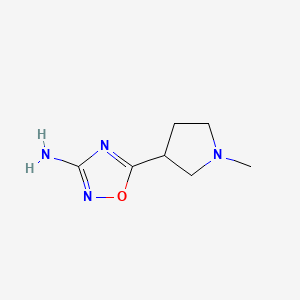
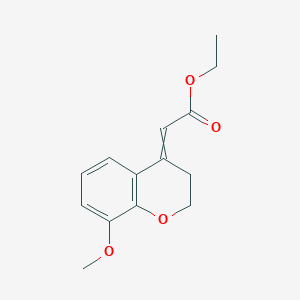
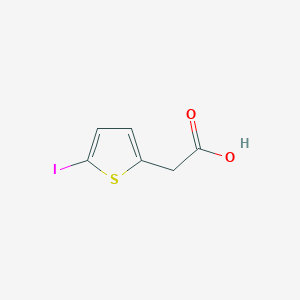
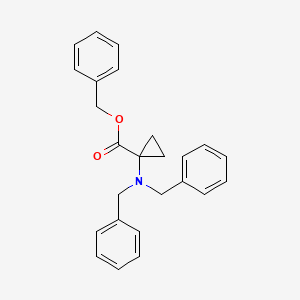
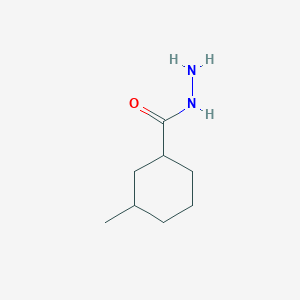



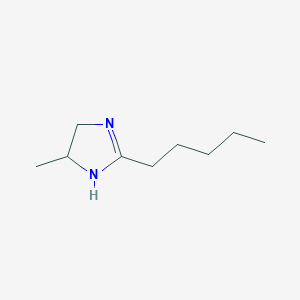
![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)

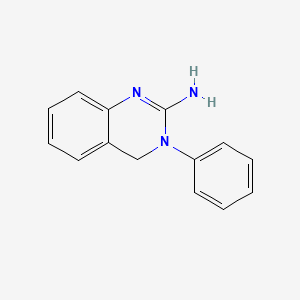
![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
